molecular formula C24H19F2N5O4S B1150178 VU0456940

VU0456940

Cat. No.: B1150178
M. Wt: 511.5038
Attention: For research use only. Not for human or veterinary use.
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Description

VU0456940 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It was developed through iterative optimization of a high-throughput screening (HTS) hit, VU0108370, which exhibited weak M1 PAM activity (EC₅₀ = 9.71 µM) . Structural modifications, including difluoro substitution of the indole core and incorporation of a pyrazine-containing benzyl side chain, improved potency to an EC₅₀ of 310–340 nM in hM1-CHO cells . This compound demonstrates 14-fold leftward shifts in acetylcholine (ACh) concentration-response curves (CRC) and high selectivity (>100-fold) over other muscarinic subtypes (M2–M5) .

Pharmacologically, this compound enhances M1-mediated signaling in native tissues, such as potentiating subthreshold carbachol (CCh)-induced excitation in medium spiny neurons (MSNs) and shifting amyloid precursor protein (APP) processing toward the nonamyloidogenic pathway, increasing soluble sAPPα release .

Properties

Molecular Formula

C24H19F2N5O4S

Molecular Weight

511.5038

SMILES

CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1

Appearance

Solid powder

Synonyms

VU-0456940;  VU 0456940;  VU0456940.; 1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and pharmacokinetic differences between VU0456940 and analogous M1 modulators:

Compound Core Structure EC₅₀ (M1 PAM Activity) Selectivity (M1 vs. M2–M5) Key Advantages Key Liabilities References
This compound Difluoro-indole + pyrazine 310–340 nM >100-fold selective High potency, robust sAPPα enhancement High clearance, CYP450 inhibition
BQCA Quinazolinone 1.1 µM Moderate (M2 inactive) First-in-class M1 PAM; validated in cognition Low potency, off-target activity at M3
ML169 Indole 1.38 µM Moderate Improved solubility vs. HTS hit VU0108370 Low potency, limited brain penetration
PF-06764427 Hydroxycyclohexyl-indole 120 nM >50-fold selective In vivo efficacy in reversing AHL* Ago-PAM activity (pro-convulsant risk)
VU0453595 Isatin-derived 230 nM High Proof-of-concept tool for in vivo studies Undisclosed metabolic instability

Abbreviations: AHL = Amphetamine-induced hyperlocomotion; Ago-PAM = Allosteric agonist-PAM.

Structural and Functional Insights

Core Scaffolds: this compound belongs to a difluoro-indole chemotype, distinct from the quinazolinone core of BQCA or the isatin scaffold of ML139 . Its pyrazine side chain enhances binding to the M1 allosteric site . PF-06764427 combines a hydroxycyclohexyl amide with an indole core, enabling dual PAM and agonist activity ("ago-PAM") .

Potency and Selectivity :

  • This compound is 10-fold more potent than BQCA and ML169, attributed to optimized fluorine substitutions and heteroaromatic interactions .
  • Unlike PF-06764427, this compound lacks intrinsic agonist activity, reducing risks of receptor overactivation .

Pharmacokinetics :

  • This compound exhibits moderate brain penetration (Kp/Kp,uu = 0.2–0.5) but is outperformed by PF-06764427, which shows efficacy in rodent cognition models .
  • High clearance (e.g., hepatic metabolism) and CYP450 inhibition are shared liabilities with BQCA but absent in ML169 .

PF-06764427 reverses psychostimulant-induced hyperlocomotion, a feature absent in this compound due to its lack of M4 receptor engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU0456940
Reactant of Route 2
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